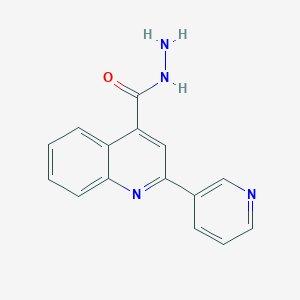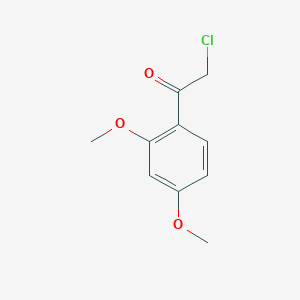
(4-溴-3-甲基-1H-吡唑-1-基)乙酸
描述
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position. The compound also contains an acetic acid moiety attached to the nitrogen atom of the pyrazole ring. This structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields.
科学研究应用
(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to disrupt energy production and calcium regulation in cells.
Biochemical Pathways
Given the reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that the compound may impact pathways related to energy metabolism and calcium signaling.
Pharmacokinetics
It’s worth noting that good absorption is necessary for oral administration of drugs . Therefore, further studies are needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The reported inhibition of oxidative phosphorylation and calcium uptake suggests that the compound may disrupt energy production and calcium regulation in cells, potentially leading to various downstream effects.
Action Environment
This compound, like other pyrazole derivatives, holds promise for the development of new therapeutics due to its diverse pharmacological effects .
生化分析
Biochemical Properties
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular activities .
Cellular Effects
The effects of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of various genes. These effects can ultimately impact cellular metabolism, leading to alterations in energy production and utilization .
Molecular Mechanism
At the molecular level, (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in enzyme activity, which can affect various biochemical pathways. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular and physiological functions. It is important to determine the optimal dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within the cell. Understanding the metabolic pathways involving this compound can provide insights into its biochemical roles and potential therapeutic applications .
Transport and Distribution
The transport and distribution of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within different cellular compartments. These interactions can influence the compound’s effectiveness and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Bromination: The bromine atom is introduced at the 4-position of the pyrazole ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Acetic Acid Substitution: The acetic acid moiety is introduced via nucleophilic substitution reactions, often using chloroacetic acid or its derivatives.
Industrial Production Methods: Industrial production of (4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyrazole derivatives.
相似化合物的比较
4-Bromo-1H-pyrazole: Shares the bromine substitution but lacks the acetic acid moiety.
3-Methyl-1H-pyrazole: Similar methyl substitution but without the bromine atom.
1H-Pyrazole-1-acetic acid: Contains the acetic acid moiety but lacks the bromine and methyl substitutions.
Uniqueness: (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the combination of its bromine, methyl, and acetic acid substitutions, which confer distinct chemical reactivity and biological activity. This combination allows for targeted interactions with specific enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development.
属性
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXQTJYEXJDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256936 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-02-5 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone](/img/structure/B1334468.png)



